4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline
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Description
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is a useful research compound. Its molecular formula is C18H16ClNO and its molecular weight is 297.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is synthesized through various chemical processes, including substitution, nitration, reduction, cyclization, and chlorination, with its structure confirmed by NMR and MS spectrum techniques (Wang, Wang, Ouyang, Wang, Li, Gao, & Xu, 2015).
Antiplasmodial and Cytotoxicity Evaluation
- This compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum and cytotoxicity assessment on the human HepG2 cell line, showing promising antiplasmodial activity and low cytotoxicity (Gellis, Primas, Hutter, Lanzada, Rémusat, Verhaeghe, Vanelle, & Azas, 2016).
Photophysical Properties and Computational Studies
- New rhenium tricarbonyl complexes based on the bidentate heterocyclic N–N ligands, which include this compound, have been studied for their experimental and computational photophysical properties (Albertino, Garino, Ghiani, Gobetto, Nervi, Salassa, Rosenberg, Sharmin, Viscardi, Buscaino, Croce, & Milanesio, 2007).
Synthesis for Biological Applications
- The compound has been used in the synthesis of structurally novel and intriguing quinoline derivatives, evaluated for in vitro anti-tubercular and anti-bacterial activities (Li, Xu, Li, Gao, & Chen, 2019).
DFT Calculations and NLO Analysis
- DFT (Density Functional Theory) calculations have been performed on derivatives of this compound, investigating equilibrium geometry, total energy, energy of HOMO and LUMO, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017).
Antioxidant and Antihemolytic Activity
- The compound has been studied in models of oxidative damage to erythrocyte membranes, showing significant antihemolytic effects and influences on the structural stability of erythrocytes (Malakyan, Badzhinyan, Vardevanyan, Grigoryan, Egiazaryan, Avetisyan, Aleksanyan, Ambartsumyan, & Sargsyan, 2009).
Aggregation Enhanced Emission Studies
- Studies on 1,8-naphthalimide derivatives, including this compound, focus on their nanoaggregates and aggregation enhanced emission properties, correlating photophysical properties with molecular interactions (Srivastava, Singh, & Mishra, 2016).
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-phenylmethoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-13-17(11-19)20-16-10-6-5-9-15(16)18(13)21-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAVHVIDBXIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1CCl)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445516 |
Source
|
Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356761-10-9 |
Source
|
Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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